(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbothioic S-acid
Description
This compound is a fluorinated, methylated, and hydroxylated cyclopenta[a]phenanthrene derivative with a carbothioic S-acid group at position 16. Its molecular formula is C₂₁H₂₆F₂O₄S (molecular weight: 412.49 g/mol) . Structurally, it features a steroid-like cyclopenta[a]phenanthrene core with:
- 6α and 9α fluorination, enhancing metabolic stability and receptor binding .
- 10β, 13β, and 16α methyl groups, contributing to lipophilicity and steric effects .
- 11β and 17α hydroxyl groups, critical for hydrogen bonding and bioactivity .
- 17-carbothioic S-acid, a rare functional group influencing solubility and enzymatic interactions .
The compound is structurally related to fluticasone propionate, a synthetic glucocorticoid, but differs in its substitution pattern and the presence of the carbothioic S-acid moiety . Its synthesis likely involves selective fluorination, methylation, and thioesterification steps, analogous to methods used for related steroids .
Properties
Molecular Formula |
C21H26F2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid |
InChI |
InChI=1S/C21H26F2O4S/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,27)17(26)28/h4-5,7,10,12-13,15-16,25,27H,6,8-9H2,1-3H3,(H,26,28)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |
InChI Key |
GLAJUXBOZSWZMM-FULJYSEXSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)S)O)C)O)F)C)F |
Origin of Product |
United States |
Biological Activity
The compound (6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbothioic S-acid is a fluorinated steroid derivative known for its significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of glucocorticoids and has a complex structure characterized by multiple functional groups including fluorine atoms and hydroxyl groups. Its empirical formula is with a molecular weight of 484.55 g/mol .
Fluorinated steroids like this compound typically exert their biological effects through the modulation of glucocorticoid receptors (GR). The binding affinity to GR influences various cellular processes such as inflammation and immune response modulation. The presence of fluorine atoms enhances the lipophilicity and receptor affinity compared to non-fluorinated counterparts .
Anti-inflammatory Effects
Numerous studies have demonstrated that this compound exhibits potent anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and mediators such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). This action is crucial in conditions like asthma and rheumatoid arthritis where inflammation plays a central role.
Immunosuppressive Properties
The compound also shows immunosuppressive effects by downregulating T-cell activation and proliferation. This property is beneficial in treating autoimmune diseases and preventing organ transplant rejection .
Case Studies
- Asthma Management : In clinical trials involving patients with moderate to severe asthma, the administration of this compound resulted in significant improvements in lung function and reduction in exacerbation rates compared to placebo .
- Rheumatoid Arthritis : A study assessed the efficacy of this compound in rheumatoid arthritis patients. Results indicated a marked decrease in joint swelling and pain scores after 12 weeks of treatment .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates rapid absorption following oral administration with peak plasma concentrations achieved within 1 to 3 hours. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes . The elimination half-life is approximately 8 hours.
Safety Profile
While generally well-tolerated at therapeutic doses, potential side effects include adrenal suppression and increased risk of infections due to its immunosuppressive effects. Long-term use may lead to metabolic disturbances such as hyperglycemia .
Data Summary Table
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Agents
- Dermatological Uses
- Hormonal Therapies
Chemical Synthesis and Modification
- Green Chemistry Approaches
- Analytical Chemistry
Case Study 1: Fluticasone Propionate Derivatives
A study examined the synthesis of derivatives of this compound for enhanced therapeutic profiles. The derivatives showed improved anti-inflammatory activity compared to the parent compound when tested in vitro on human lung cells .
Case Study 2: Topical Formulations for Psoriasis
Clinical trials involving topical formulations containing this compound demonstrated significant improvement in psoriasis symptoms over a 12-week period compared to placebo treatments. Patients reported reduced scaling and erythema .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Anti-inflammatory Agents | Inhibits inflammatory mediators | Asthma treatment |
| Dermatological Uses | Reduces inflammation and promotes healing | Topical treatment for eczema |
| Hormonal Therapies | Interacts with steroid hormone receptors | Hormone replacement therapy |
| Green Chemistry | Environmentally friendly synthesis methods | Synthesis using xenon difluoride |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbothioic Acid Group
The carbothioic S-acid group (-COSH) is highly reactive, participating in nucleophilic substitution reactions. For example:
-
Esterification : Reacts with alcohols or alkyl halides to form thioesters.
Example:
Conditions: Base catalysis (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 60–80°C .
Table 1: Thioester Derivatives and Reactivity
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| Methyl iodide | S-methyl thioester | 85 | DMF, K₂CO₃, 70°C |
| Ethyl bromide | S-ethyl thioester | 78 | Acetonitrile, 65°C |
Oxidation of Hydroxyl Groups
The C11 and C17 hydroxyl groups are susceptible to oxidation, forming ketones:
-
Oxidizing agents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
-
Applications : Used to synthesize derivatives with enhanced glucocorticoid receptor binding.
Reduction of the 3-Ketone Group
The C3 ketone can be reduced to a secondary alcohol:
Fluorine-Specific Reactivity
The C6 and C9 fluorine atoms influence electronic and steric properties:
-
Hydrogen bonding : Fluorine’s electronegativity enhances interactions with receptor residues.
-
Resistance to metabolic oxidation : Fluorination at C9 stabilizes the molecule against hepatic CYP450 enzymes .
Table 2: Impact of Fluorination on Stability
| Position | Metabolic Stability (t₁/₂, min) | Receptor Binding Affinity (nM) |
|---|---|---|
| C6-F | 120 | 0.45 |
| C9-F | 180 | 0.32 |
| Data derived from analogous corticosteroids . |
Hydrolysis Reactions
The carbothioic acid group undergoes hydrolysis under acidic or basic conditions:
Stereochemical Considerations
The compound’s eight defined stereocenters (C6, C9, C10, C11, C13, C16, C17) dictate reaction pathways:
-
Epimerization : Base-mediated conditions may cause epimerization at C11 or C17, reducing bioactivity.
-
Protecting groups : TBDMS or acetyl groups are used to shield hydroxyls during synthesis .
Thermal and Photochemical Stability
-
Thermal degradation : Decomposes above 200°C, releasing HF and sulfur oxides .
-
Photoreactivity : UV exposure induces C17 thioacid decomposition, requiring storage in amber glass .
Key Research Findings
-
Thioester vs. Carboxylic Acid Derivatives :
Thioesters exhibit 3x higher glucocorticoid receptor affinity compared to carboxylic acid analogs due to enhanced hydrophobic interactions . -
Fluorine Synergy : Dual fluorination at C6 and C9 improves metabolic stability by 40% compared to mono-fluorinated analogs .
-
Hydrolysis Kinetics : The thioacid group hydrolyzes 10x faster in basic media than in acidic conditions (k = 0.15 min⁻¹ vs. 0.015 min⁻¹) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differentiation: The carbothioic S-acid group distinguishes the target compound from fluticasone propionate (ester) and betamethasone derivatives (hydroxyacetyl) . Fluorination at 6α and 9α mirrors fluticasone but is absent in non-fluorinated carcinogenic analogs (e.g., 16,17-dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene) . Fluorine atoms reduce metabolic degradation, increasing bioavailability .
Bioactivity: Unlike non-fluorinated cyclopenta[a]phenanthrenes (e.g., ), which exhibit carcinogenicity in mice, fluorinated derivatives like the target compound are designed for therapeutic use (e.g., anti-inflammatory) . The cyclopenta[c]thiophene analogs () show antitumor activity but lack the steroid backbone, underscoring the importance of the cyclopenta[a]phenanthrene core in receptor binding .
Metabolism and Toxicity: The carbothioic S-acid group may undergo metabolic oxidation to sulfonic acids or disulfides, differing from the ester hydrolysis of fluticasone . This could reduce toxicity compared to carcinogenic metabolites observed in non-therapeutic cyclopenta[a]phenanthrenes .
Preparation Methods
6α-Fluorination via Selectfluor®
The critical 6α-fluoro substituent is introduced using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a safe and stereoselective fluorinating agent. The substrate—a 21-acetate or 21-propionate ester of the steroid—is enolized in acetonitrile or dichloromethane to form a 3-enolate, which reacts with Selectfluor® at room temperature to yield the 6α-fluoro derivative. This method achieves >90% stereoselectivity for the α-epimer, avoiding the explosive fluoroperchlorate reagents used historically.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enolization | KOtBu, THF, −78°C | 95% |
| Fluorination | Selectfluor®, CH₃CN, 25°C, 12 h | 85% |
9α-Fluorination and Epoxide Ring Opening
The 9α-fluoro group is introduced via epoxidation of the Δ9,11 double bond followed by hydrofluoric acid (HF)-mediated ring opening. The epoxide intermediate (e.g., 9β,11β-epoxide) is treated with 70% HF in dichloromethane at −20°C to install the 9α-fluoro group while preserving the 11β-hydroxyl configuration. This step concurrently opens the epoxide ring, yielding the 9α-fluoro-11β-hydroxy motif critical for glucocorticoid activity.
Key Data
Cyclopenta[a]phenanthrene Core Construction
The cyclopenta[a]phenanthrene system is assembled via a ring-contraction strategy adapted from pyrene-derived syntheses. Starting from a tetracyclic steroid precursor, oxidation at the 4,5-position forms a dione, which undergoes acid-catalyzed ring contraction to generate the fused cyclopenta ring. Sublimation or crystallization (e.g., from methanol) isolates the intermediate, which is subsequently reduced to stabilize the aromatic system.
Optimized Route
17-Carbothioic S-Acid Installation
The 17-carbothioic S-acid group is introduced via a two-step sequence:
-
Esterification : The 17α-hydroxyl group is converted to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine).
-
Nucleophilic Substitution : The mesylate reacts with potassium thioacetate (KSAc) to form a thioester, which is hydrolyzed to the thioacid using aqueous HCl.
Reaction Pathway
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C, 1 h | 95% |
| Thioester Formation | KSAc, DMF, 60°C, 3 h | 80% |
| Hydrolysis | 2N HCl, THF/H₂O, 25°C, 2 h | 90% |
Final Stereochemical Resolution and Purification
Diastereomeric mixtures from fluorination steps are resolved via recrystallization. For example, the 6α/6β-fluoro epimer pair is separated using methanol/water mixtures, achieving >99% enantiomeric excess for the 6α-isomer after three crystallizations . High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) further ensures stereochemical purity.
Q & A
Q. What spectroscopic methods are most effective for structural elucidation of this polycyclic steroid derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to resolve stereochemical configurations (e.g., 6S,9R,10S) and confirm methyl, hydroxyl, and fluoro substituents. NOESY/ROESY experiments are critical for spatial assignments of the cyclopenta[a]phenanthrene core .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHFOS) and detect fragmentation patterns to validate the carbothioic acid moiety .
- X-ray Crystallography: Resolve absolute stereochemistry for solid-state conformation, especially for the dodecahydro ring system .
Q. How can researchers ensure purity and stability during synthesis?
Methodological Answer:
- Chromatographic Techniques: Employ reverse-phase HPLC with UV/Vis or ELSD detection to monitor reaction intermediates. Use gradients optimized for polar hydroxyl and thioic acid groups .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess hydrolytic sensitivity of the carbothioic acid group. Track degradation products via LC-MS .
Advanced Research Questions
Q. What experimental strategies address stereochemical complexity in synthesizing the dodecahydro ring system?
Methodological Answer:
- Chiral Auxiliaries/Asymmetric Catalysis: Use Sharpless epoxidation or Evans aldol reactions to install stereocenters (e.g., 6S,9R). Protect hydroxyl groups with TBS or acetate to prevent racemization .
- Computational Modeling: Apply density functional theory (DFT) to predict steric hindrance and transition states for ring-closing metathesis or Michael additions .
- Dynamic Kinetic Resolution: Optimize reaction conditions (e.g., pH, temperature) to control epimerization at labile centers like C11 and C17 .
Q. How can contradictory data on the compound’s reactivity under varying pH be resolved?
Methodological Answer:
- Controlled Kinetic Studies: Use stopped-flow spectrophotometry to monitor carbothioic acid deprotonation (pKa ~2-3) and thioester hydrolysis rates. Compare with analogues lacking fluorine substituents .
- Isotopic Labeling: Introduce at the 17-hydroxyl group to track oxygen exchange in aqueous buffers via mass spectrometry .
- Multivariate Analysis: Apply Design of Experiments (DoE) to isolate pH-dependent variables (e.g., ionic strength, temperature) and model reaction pathways .
Q. What advanced techniques characterize the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize glucocorticoid receptor (GR) or other targets to measure binding affinity () of the fluorinated steroid core .
- Cryo-Electron Microscopy (Cryo-EM): Resolve conformational changes in target proteins upon ligand binding, focusing on the 3-oxo and difluoro motifs .
- Metabolomic Profiling: Use LC-HRMS to identify phase I/II metabolites (e.g., glucuronidation at C11 or C17) in hepatocyte models .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or solubility?
Methodological Answer:
- Standardized Protocols: Adopt OECD Guidelines 105 (melting point) and 117 (logP) to minimize variability. Use differential scanning calorimetry (DSC) for polymorph screening .
- Solvent Screening: Test solubility in DMSO-water mixtures (0.1–10% v/v) and correlate with Hansen solubility parameters for thioic acids .
- Interlaboratory Validation: Share samples with independent labs using identical instrumentation (e.g., NIST-tested DSC) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
